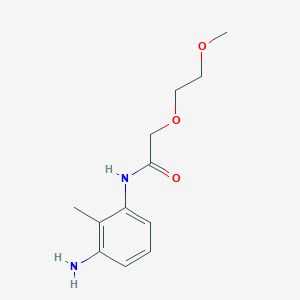

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of an amino group, a methyl group, and a methoxyethoxy group attached to an acetamide backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-(2-methoxyethoxy)acetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-amino-2-methylphenol is reacted with 2-(2-methoxyethoxy)acetyl chloride under anhydrous conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions such as acidic or basic environments can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is primarily explored for its potential as a therapeutic agent. Its structure suggests several pharmacological properties, particularly as an inhibitor of various enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness in inhibiting specific cancer-related pathways. For instance, it has been evaluated as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.

Case Study:

In a study assessing the anticancer efficacy of derivatives containing the acetamide linker, compounds exhibited significant inhibitory activity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT-116 (colorectal), and A549 (non-small cell lung cancer). The results indicated IC50 values ranging from 0.15 to 12.53 μM across different cell lines, demonstrating the compound's potential as a therapeutic agent in oncology .

| Compound | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | HCT116 IC50 (μM) | A549 IC50 (μM) |

|---|---|---|---|---|

| 9c | 0.15 | 0.20 | 0.25 | 8.45 |

| 9e | 0.90 | 1.00 | 1.20 | NT |

| 5a | 12.53 ± 0.7 | 11.60 ± 0.7 | 11.44 ± 0.7 | NT |

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor, particularly in the context of metabolic disorders.

Inhibition of Hydroxysteroid Dehydrogenase

The compound has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibitors of this enzyme are being investigated for their therapeutic potential in conditions such as obesity, metabolic syndrome, and type 2 diabetes .

Case Study:

Research indicates that compounds similar to this compound can selectively inhibit 11β-HSD1, potentially leading to reduced cortisol levels in patients with metabolic disorders . This mechanism is critical as elevated cortisol is linked to various health issues.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are essential for assessing the viability of new drug candidates.

Computational Studies

Computational modeling studies have been conducted to predict the ADMET properties of this compound derivatives. These studies suggest favorable absorption and distribution characteristics while highlighting potential metabolic pathways that may influence efficacy and safety .

Mecanismo De Acción

The mechanism of action of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

N-(3-amino-2-methylphenyl)acetamide: Lacks the methoxyethoxy group.

N-(3-amino-2-methylphenyl)-2-(2-ethoxyethoxy)acetamide: Contains an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of the methoxyethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O3, with a molecular weight of 251.30 g/mol. The compound features an amino group, a methoxyethoxy group, and an acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, particularly those involved in inflammation and cancer progression.

- Signaling Pathways : It has been suggested that this compound can modulate signaling pathways that regulate cellular functions, such as apoptosis and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : The compound has been evaluated for its potential to inhibit tumor growth in vitro and in vivo. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : It has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in pathways related to cancer metabolism.

Case Studies and Research Findings

- In Vitro Studies : In a study examining the effects on human cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

- In Vivo Evaluations : Animal model studies showed that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to controls. These findings support its potential as a therapeutic agent .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects might be mediated through the induction of oxidative stress within cancer cells, leading to enhanced apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-amino-2-methylphenyl)acetamide | Lacks methoxyethoxy group | Limited anti-inflammatory effects |

| N-(3-amino-2-methylphenyl)-4-(2-methoxyphenoxy)acetamide | Contains methoxyphenoxy group | Enhanced anticancer properties |

| N-(3-amino-2-methylphenyl)-4-(morpholinophenyl)acetamide | Morpholine ring addition | Increased enzyme inhibition |

This table illustrates how modifications to the chemical structure can significantly influence biological activity.

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9-10(13)4-3-5-11(9)14-12(15)8-17-7-6-16-2/h3-5H,6-8,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFMGDTZUHSGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COCCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.